

An In-depth Technical Guide on the Discovery and Background of CMK389

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Compound of Interest		
Compound Name:	GS-389	
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This document provides a comprehensive overview of CMK389, an investigational monoclonal antibody. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and development history of this compound.

Introduction and Background

CMK389 is a monoclonal antibody developed by Novartis for the potential treatment of inflammatory diseases.[1] It has been investigated in Phase 2 clinical trials for chronic pulmonary sarcoidosis and atopic dermatitis.[1][2] The development of CMK389 stems from research into the role of specific cytokines in the inflammatory cascade of these diseases.

Discovery and Rationale

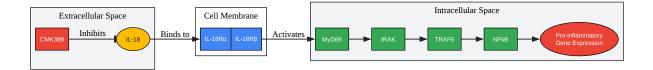
The discovery of CMK389 is rooted in the growing understanding of the role of Interleukin-18 (IL-18) in mediating inflammatory responses. IL-18 is a pro-inflammatory cytokine that plays a significant role in both innate and adaptive immunity. Elevated levels of IL-18 have been associated with the pathogenesis of various autoimmune and inflammatory conditions. The rationale for developing an IL-18 inhibitor like CMK389 is to neutralize the activity of this cytokine, thereby reducing the downstream inflammatory effects that contribute to diseases like pulmonary sarcoidosis and atopic dermatitis.

Mechanism of Action



CMK389 is an Interleukin-18 (IL-18) inhibitor.[1] It is a monoclonal antibody designed to specifically bind to and neutralize the activity of IL-18. By doing so, CMK389 is expected to block the signaling pathway initiated by IL-18, which in turn would reduce the production of other pro-inflammatory cytokines and dampen the overall inflammatory response.

Below is a diagram illustrating the proposed mechanism of action of CMK389 in inhibiting the IL-18 signaling pathway.



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CMK389 Mechanism of Action

Preclinical Studies

Detailed protocols and quantitative data from preclinical studies of CMK389 are not extensively available in the public domain. Such studies would have typically involved in vitro assays to confirm the binding affinity and neutralizing capacity of CMK389 against IL-18. In vivo studies in animal models of inflammatory diseases would have been conducted to assess the pharmacokinetics, pharmacodynamics, and preliminary efficacy and safety of the antibody.

Clinical Development

CMK389 has been evaluated in Phase 2 clinical trials for two primary indications: chronic pulmonary sarcoidosis and atopic dermatitis.

A Phase 2, randomized, double-blind, placebo-controlled, multicenter study was conducted to evaluate the efficacy, safety, and tolerability of CMK389 in patients with chronic pulmonary sarcoidosis.[3][4]



Experimental Protocol:

- Study Design: Participants were randomized to receive either CMK389 or a placebo.[4]
- Treatment: CMK389 was administered as an intravenous (IV) infusion at a dose of 10 mg/kg every 4 weeks for a total of 4 doses.[5]
- Primary Outcome: The primary endpoint was the change from baseline in the percentage of predicted Forced Vital Capacity (FVC) at week 16.[6]

Data Presentation:

Table 1: Demographics and Baseline Characteristics of the NCT04064242 Study Population.

Characteristic	Value
Number of a a Participants	62
Age Range	31 to 67 years
Sex	42 men, 20 women

Source: Novartis Clinical Trial Results Lay Summary[5]

Table 2: High-Level Efficacy and Safety Results of the NCT04064242 Study.

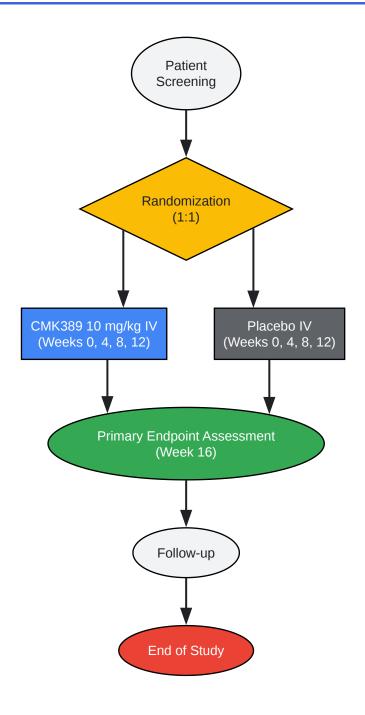


Outcome	Result
Primary Efficacy Endpoint	
Change in Percent Predicted FVC	No meaningful change in how easily participants could breathe compared to placebo.[5]
Secondary Efficacy Endpoints	
Need for Increased Steroid Use	About the same number of participants in the CMK389 and placebo groups needed more steroids.[5]
Other Measures of Sarcoidosis	No meaningful changes in other measures of chronic pulmonary sarcoidosis compared to placebo.[5]
Safety	
Adverse Events	More than half of the participants (42 of 62) had adverse events.[5]
Serious Adverse Events	2 participants had serious adverse events.[5]
Deaths	None reported.[5]
Discontinuation due to Adverse Events	No participants left the trial due to an adverse event.[5]
Overall Conclusion	The researchers concluded there were no new safety concerns for CMK389 in this trial.[5]

Source: Novartis Clinical Trial Results Lay Summary[5]

The following diagram illustrates the workflow of the NCT04064242 clinical trial.





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NCT04064242 Clinical Trial Workflow

A Phase 2, randomized, placebo-controlled, multicenter study was conducted to assess the efficacy and safety of CMK389 in patients with moderate to severe atopic dermatitis.[7][8]

Experimental Protocol:



- Study Design: A randomized, subject and investigator blinded, placebo-controlled multicenter study.[8]
- Treatment: Participants received either CMK389 or placebo.[8] The study consisted of a 12-week treatment period with 4-weekly administrations.[7]
- Primary Outcome: The main purpose was to assess the efficacy and safety of CMK389 in patients with atopic dermatitis.[7]

Data Presentation:

Table 3: Demographics of the NCT04836858 Study Population.

Characteristic	Value
Number of Participants	71
Age Range	19 to 63 years
Sex	45 men, 22 women

Source: Novartis Clinical Trial Results Lay Summary[2]

Table 4: High-Level Efficacy and Safety Results of the NCT04836858 Study.



Outcome	Result
Primary Efficacy Endpoint	
Clear or Almost Clear Skin	After 4 months of treatment, there was a slightly higher number of participants with clear or almost clear skin in the CMK389 groups compared to the placebo group.[2]
Safety	
Adverse Events	A similar percentage of participants had adverse events in each treatment group.[2]
Discontinuation due to Adverse Events	One participant left the trial because of an adverse event.[2]
Overall Conclusion	The researchers found no new safety concerns for CMK389 in this trial.[2]

Source: Novartis Clinical Trial Results Lay Summary[2]

Summary and Future Directions

CMK389, an anti-IL-18 monoclonal antibody, has been investigated in Phase 2 clinical trials for chronic pulmonary sarcoidosis and atopic dermatitis. While the primary efficacy endpoints in these studies were not met, the safety profile of CMK389 appeared to be acceptable, with no new safety concerns identified.[2][5] The future development of CMK389 is uncertain. Novartis has not announced plans for further trials in pulmonary sarcoidosis.[5] Further research and analysis of the existing data may be required to determine if there are specific patient populations that might benefit from IL-18 inhibition or if alternative dosing regimens could yield more favorable efficacy outcomes.

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